![molecular formula C21H24N2O2 B2817008 1-(2-Cyclopropylbenzimidazolyl)-3-(4-ethylphenoxy)propan-2-ol CAS No. 1018146-56-9](/img/structure/B2817008.png)
1-(2-Cyclopropylbenzimidazolyl)-3-(4-ethylphenoxy)propan-2-ol
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Description
1-(2-Cyclopropylbenzimidazolyl)-3-(4-ethylphenoxy)propan-2-ol, also known as JB-93182, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists, which are commonly used as medications for various cardiovascular and respiratory conditions.
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, structurally similar to the compound , have been synthesized and evaluated for their antifungal properties. These compounds, including one with a cyclopropyl substituent, displayed high activity against Candida spp. strains, surpassing the efficacy of reference antifungal drugs like Itraconazole and Fluconazole. The selectivity and low toxicity of these compounds highlight their potential as antifungal agents. Furthermore, molecular docking studies suggest that halogen atoms in some derivatives may contribute to their high antifungal activity by binding to the HEME group in 14-alpha demethylase (CYP51) (Zambrano-Huerta et al., 2019).
Synthesis of Antimicrobial and Antiradical Intermediates
Another study focused on synthesizing a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which serve as intermediates for biologically active compounds, some of which are structurally akin to the compound . These intermediates were evaluated for their antimicrobial and antioxidant activities. While their biological activities were lower compared to certain beta blockers, the research underlines the significance of these compounds as precursors or intermediates in developing agents with antimicrobial and antiradical properties (Čižmáriková et al., 2020).
Synthesis of Radioligands
Automated Radiosynthesis for Beta-Adrenergic Receptors
Research on the asymmetric synthesis of S-[1-(2,3-Diaminophenoxy)]-3'-(N-t-butylamino)propan-2'-ol, a precursor structurally related to the compound , was conducted for labeling S-CGP 12177, a radioligand for beta-adrenergic receptors. This compound's synthesis and use in automated apparatus demonstrate its potential in medical imaging, specifically in positron emission tomography for studying beta-adrenergic receptors in vivo (Brady et al., 1991).
properties
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-ethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-15-7-11-18(12-8-15)25-14-17(24)13-23-20-6-4-3-5-19(20)22-21(23)16-9-10-16/h3-8,11-12,16-17,24H,2,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKKSTKXUGKKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropylbenzimidazolyl)-3-(4-ethylphenoxy)propan-2-ol |
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